molecular formula C13H24N2O2 B2553991 Tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate CAS No. 1822615-66-6

Tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate

Cat. No.: B2553991
CAS No.: 1822615-66-6
M. Wt: 240.347
InChI Key: WVMKLNFWGDTQHS-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an aminomethyl group, and a cyclopropylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(bromomethyl)-3-cyclopropylpyrrolidine-1-carboxylate with an amine source under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Sodium hydride, potassium carbonate, and other bases in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound, such as carboxylic acids or ketones.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted derivatives where the aminomethyl group is replaced by other functional groups.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(bromomethyl)-3-cyclopropylpyrrolidine-1-carboxylate: A precursor in the synthesis of the target compound.

    Cyclopropylpyrrolidine derivatives:

    Aminomethyl-substituted pyrrolidines: Compounds with similar functional groups and reactivity.

Uniqueness

Tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate is unique due to its combination of a tert-butyl group, an aminomethyl group, and a cyclopropylpyrrolidine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-10(9-4-5-9)11(15)8-14/h9-11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMKLNFWGDTQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CN)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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